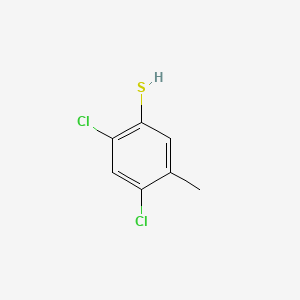

2,4-Dichloro-5-methylthiophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-5-methylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2S/c1-4-2-7(10)6(9)3-5(4)8/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHBIPXMJAAVLGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Cl)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90182480 | |

| Record name | 2,4-Dichloro-5-methylthiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28225-88-9 | |

| Record name | 2,4-Dichloro-5-methylbenzenethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28225-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-5-methylthiophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028225889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dichloro-5-methylthiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloro-5-methylthiophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.452 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DICHLORO-5-METHYLTHIOPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59T4PWA7ER | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dichloro-5-methylthiophenol

CAS Number: 28225-88-9

Abstract

This technical guide provides a comprehensive overview of 2,4-Dichloro-5-methylthiophenol, a halogenated aromatic thiol of significant interest to researchers and professionals in drug discovery and chemical synthesis. The document elucidates the compound's physicochemical properties, outlines plausible synthetic routes with detailed experimental considerations, and discusses methods for its analytical characterization. Emphasis is placed on the practical application of this compound as a chemical intermediate, underpinned by safety protocols and an understanding of its toxicological profile. This guide is intended to serve as a valuable resource for scientists engaged in the design and execution of synthetic strategies involving this versatile molecule.

Introduction

This compound, systematically named 2,4-dichloro-5-methylbenzenethiol, is a substituted aromatic thiol that serves as a crucial building block in organic synthesis.[1] Its unique substitution pattern, featuring two chlorine atoms, a methyl group, and a thiol functional group on a benzene ring, offers multiple reactive sites for the construction of more complex molecules. In the realm of drug discovery, chlorinated and sulfur-containing aromatic compounds are prevalent motifs in a wide array of therapeutic agents, contributing to enhanced biological activity and favorable pharmacokinetic properties. The strategic incorporation of this compound into molecular scaffolds can be a key step in the development of novel pharmaceuticals. This guide aims to provide a detailed technical resource for the synthesis, characterization, and safe handling of this important chemical intermediate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. These properties influence its reactivity, solubility, and handling requirements.

| Property | Value | Source |

| CAS Number | 28225-88-9 | [1][2] |

| Molecular Formula | C₇H₆Cl₂S | [1][2] |

| Molecular Weight | 193.09 g/mol | [1][2] |

| IUPAC Name | 2,4-dichloro-5-methylbenzenethiol | [1] |

| Synonyms | 2,4-Dichloro-5-methylbenzenethiol, Benzenethiol, 2,4-dichloro-5-methyl- | [1] |

| Appearance | Solid (predicted) | |

| XLogP3 | 3.7 | [1] |

Synthesis of this compound

Synthesis via Reduction of 2,4-Dichloro-5-methylbenzenesulfonyl Chloride

This approach is a common and effective method for the preparation of thiophenols.[3] The synthesis involves two main steps: the chlorosulfonation of the starting aromatic compound to form the sulfonyl chloride, followed by its reduction to the desired thiophenol.

Step 1: Synthesis of 2,4-Dichloro-5-methylbenzenesulfonyl Chloride

The precursor, 2,4-dichloro-5-methylbenzenesulfonyl chloride, can be synthesized from 1,3-dichloro-4-methylbenzene via chlorosulfonation.

-

Reaction Principle: Electrophilic aromatic substitution where chlorosulfonic acid is the electrophile.

-

Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. The reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Experimental Protocol (Adapted from analogous procedures):

-

In a flask equipped with a stirrer, dropping funnel, and a gas outlet to a trap, cool chlorosulfonic acid (typically a 3-5 molar excess) to 0-5 °C in an ice bath.

-

Slowly add 1,3-dichloro-4-methylbenzene to the cooled and stirred chlorosulfonic acid. Maintain the temperature below 10 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the evolution of hydrogen chloride gas ceases.

-

Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid and precipitate the sulfonyl chloride.

-

Filter the solid product, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

Step 2: Reduction of 2,4-Dichloro-5-methylbenzenesulfonyl Chloride to this compound

The reduction of the sulfonyl chloride to the thiophenol is typically achieved using a reducing agent such as zinc dust in an acidic medium.[3]

-

Reaction Principle: The sulfonyl chloride is reduced by the metal in the presence of a proton source.

Experimental Protocol (Adapted from analogous procedures):

-

Suspend zinc dust (typically a 5-10 molar excess) in a suitable solvent such as toluene or aqueous acid in a reaction flask.

-

Add a solution of 2,4-dichloro-5-methylbenzenesulfonyl chloride in a compatible solvent (e.g., toluene) dropwise to the stirred zinc suspension.

-

Slowly add a concentrated acid, such as hydrochloric acid or sulfuric acid, to the reaction mixture. The reaction is exothermic and may require cooling to maintain a controlled temperature (e.g., 30-50 °C).

-

After the addition is complete, continue stirring at a slightly elevated temperature (e.g., 50-70 °C) for several hours until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture and separate the organic layer.

-

Extract the aqueous layer with a suitable organic solvent (e.g., toluene or diethyl ether).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by distillation or chromatography.

Caption: Synthesis of this compound via reduction of the corresponding sulfonyl chloride.

Synthesis via Diazotization of 2,4-Dichloro-5-methylaniline

This classic method for introducing a thiol group onto an aromatic ring proceeds through a diazonium salt intermediate.

Step 1: Synthesis of 2,4-Dichloro-5-methylaniline

The starting aniline can be prepared from 4-chloro-2-nitrotoluene through a sequence of chlorination and reduction. A plausible route involves the reduction of 4-chloro-2-nitrotoluene to 5-chloro-2-methylaniline, followed by chlorination.[4][5]

Step 2: Diazotization of 2,4-Dichloro-5-methylaniline

The aniline is converted to a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid.

-

Reaction Principle: The primary aromatic amine reacts with nitrous acid to form a diazonium salt. This reaction is carried out at low temperatures (0-5 °C) as diazonium salts are generally unstable at higher temperatures.

Experimental Protocol (Adapted from analogous procedures):

-

Dissolve 2,4-dichloro-5-methylaniline in a mixture of a strong acid (e.g., hydrochloric acid or sulfuric acid) and water, and cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred aniline solution. Maintain the temperature below 5 °C.

-

The completion of the diazotization can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper.

Step 3: Conversion of the Diazonium Salt to this compound

The diazonium salt is then reacted with a sulfur-containing nucleophile, such as sodium sulfide or potassium ethyl xanthate, to introduce the thiol group.

-

Reaction Principle: The diazonium group is displaced by the sulfur nucleophile.

Experimental Protocol (Adapted from analogous procedures):

-

In a separate flask, prepare a solution of the sulfur nucleophile (e.g., sodium sulfide or potassium ethyl xanthate) in water.

-

Slowly add the cold diazonium salt solution to the stirred solution of the sulfur nucleophile. The reaction may be exothermic and require cooling.

-

After the addition is complete, allow the reaction to proceed for some time, often with gentle warming, to ensure complete decomposition of the intermediate.

-

Acidify the reaction mixture to protonate the thiolate and precipitate the thiophenol.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by distillation or column chromatography.

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. This compound | C7H6Cl2S | CID 119901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN111187188A - Synthesis method of substituted thiophenol - Google Patents [patents.google.com]

- 4. CN102234218B - Preparation method of 2,4-dichlorotoluene - Google Patents [patents.google.com]

- 5. CN102234235A - Synthesis method of 5-chloro-2-methyl aniline - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 2,4-dichloro-5-(methylthio)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a strategic synthetic pathway to obtain 2,4-dichloro-5-(methylthio)phenol, a halogenated organosulfur compound with potential applications in pharmaceutical and agrochemical research. The synthesis is predicated on a two-step sequence commencing with the regioselective sulfenylation of 2,4-dichlorophenol to introduce a thiol moiety at the C-5 position, followed by a high-efficiency S-methylation to yield the final product. This document elucidates the mechanistic rationale behind the chosen synthetic route, offers detailed, step-by-step experimental protocols, and presents relevant data in a structured format for practical implementation in a laboratory setting.

Introduction and Strategic Overview

The synthesis of polysubstituted aromatic compounds is a cornerstone of modern organic chemistry, with significant implications for the development of novel therapeutic agents and specialized chemicals. 2,4-dichloro-5-(methylthio)phenol presents a unique substitution pattern that is not readily accessible through direct electrophilic substitution of simpler precursors. The strong ortho-, para-directing influence of the hydroxyl group in phenols typically directs electrophiles to the positions adjacent and opposite to it.[1] Therefore, a multi-step, regiocontrolled approach is necessary to achieve the desired 2,4-dichloro-5-(methylthio) substitution pattern.

The synthetic strategy detailed herein begins with the commercially available 2,4-dichlorophenol. The core of this synthesis is the regioselective introduction of a sulfur functionality at the C-5 position, a less activated site compared to the C-6 position. This is achieved through a carefully controlled sulfenylation reaction to form the key intermediate, 2,4-dichloro-5-mercaptophenol. Subsequent S-methylation of the thiol group, a robust and high-yielding transformation, furnishes the target molecule.

// Nodes start [label="2,4-Dichlorophenol", fillcolor="#F1F3F4"]; intermediate [label="2,4-Dichloro-5-mercaptophenol", fillcolor="#F1F3F4"]; product [label="2,4-Dichloro-5-(methylthio)phenol", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges start -> intermediate [label="Step 1: Regioselective Thiolation", color="#4285F4"]; intermediate -> product [label="Step 2: S-Methylation", color="#34A853"]; }

Caption: Overall synthetic pathway for 2,4-dichloro-5-(methylthio)phenol.

Mechanistic Considerations and Rationale

The primary challenge in this synthesis is the regioselective functionalization of the C-5 position of 2,4-dichlorophenol. The hydroxyl group is a powerful activating group that directs electrophiles primarily to the ortho (C-6) and para (blocked) positions. The chloro groups are deactivating but also ortho-, para-directing. Therefore, direct electrophilic substitution would overwhelmingly favor the C-6 position.

To achieve substitution at the C-5 position, a plausible approach involves the formation of a phenoxide ion from 2,4-dichlorophenol, which can then react with an appropriate sulfur electrophile. While direct sulfenylation with reagents like methyl sulfenyl chloride is known, controlling the regioselectivity can be difficult. A more controlled approach involves the introduction of a thiol group, which can then be methylated. One established method for the synthesis of mercaptophenols involves the reaction of a phenol with sulfur chlorides followed by reduction.[2]

The subsequent S-methylation of the synthesized 2,4-dichloro-5-mercaptophenol is a straightforward nucleophilic substitution reaction. The thiol is deprotonated by a base to form a highly nucleophilic thiolate anion, which then readily attacks a methylating agent such as methyl iodide.

Experimental Protocols

The following protocols are based on established methodologies for analogous chemical transformations and provide a comprehensive guide for the synthesis.

Step 1: Synthesis of 2,4-Dichloro-5-mercaptophenol

This procedure involves the reaction of 2,4-dichlorophenol with sulfur dichloride, followed by a reduction step to yield the corresponding mercaptophenol.

// Nodes start [label="Dissolve 2,4-Dichlorophenol\nin an inert solvent", fillcolor="#F1F3F4"]; add_scl2 [label="Add Sulfur Dichloride (SCl2)\nat low temperature", fillcolor="#F1F3F4"]; reaction1 [label="Stir and monitor reaction\n(e.g., by TLC)", fillcolor="#F1F3F4"]; reduction [label="Reduce the intermediate\n(e.g., with Zinc/Acid)", fillcolor="#F1F3F4"]; workup [label="Aqueous work-up and\nextraction", fillcolor="#F1F3F4"]; purify [label="Purify by chromatography\nor recrystallization", fillcolor="#F1F3F4"];

// Edges start -> add_scl2 [color="#EA4335"]; add_scl2 -> reaction1 [color="#EA4335"]; reaction1 -> reduction [color="#4285F4"]; reduction -> workup [color="#4285F4"]; workup -> purify [color="#34A853"]; }

Caption: Experimental workflow for the synthesis of 2,4-dichloro-5-mercaptophenol.

Detailed Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,4-dichlorophenol (1 equivalent) in a suitable anhydrous solvent such as dichloromethane or carbon disulfide.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of sulfur dichloride (1.1 equivalents) in the same solvent via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Reduction: Upon completion of the initial reaction, cool the mixture again to 0 °C. Cautiously add a reducing agent, such as zinc dust, followed by the slow addition of an acid (e.g., dilute HCl) to effect the reduction of the intermediate sulfur species to the thiol.

-

Work-up and Isolation: After the reduction is complete, filter the mixture to remove any remaining zinc. Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Step 2: Synthesis of 2,4-Dichloro-5-(methylthio)phenol

This procedure details the S-methylation of the intermediate 2,4-dichloro-5-mercaptophenol.

// Nodes start [label="Dissolve 2,4-Dichloro-5-mercaptophenol\nin a suitable solvent", fillcolor="#F1F3F4"]; add_base [label="Add a base (e.g., K2CO3 or NaH)\nto form the thiolate", fillcolor="#F1F3F4"]; add_methylating_agent [label="Add a methylating agent\n(e.g., Methyl Iodide)", fillcolor="#F1F3F4"]; reaction2 [label="Stir at room temperature and\nmonitor reaction (TLC)", fillcolor="#F1F3F4"]; workup [label="Quench reaction and perform\naqueous work-up", fillcolor="#F1F3F4"]; purify [label="Purify the final product", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges start -> add_base [color="#EA4335"]; add_base -> add_methylating_agent [color="#EA4335"]; add_methylating_agent -> reaction2 [color="#4285F4"]; reaction2 -> workup [color="#4285F4"]; workup -> purify [color="#34A853"]; }

Caption: Experimental workflow for the S-methylation of 2,4-dichloro-5-mercaptophenol.

Detailed Methodology:

-

Reaction Setup: Dissolve 2,4-dichloro-5-mercaptophenol (1 equivalent) in a suitable solvent such as acetone, acetonitrile, or dimethylformamide (DMF) in a round-bottom flask.

-

Base Addition: Add a slight excess of a base, such as potassium carbonate (1.5 equivalents) or sodium hydride (1.1 equivalents), to the solution and stir for 15-30 minutes at room temperature to form the thiolate anion.

-

Methylation: Add a methylating agent, such as methyl iodide (1.2 equivalents) or dimethyl sulfate (1.2 equivalents), dropwise to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature for 2-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Work-up and Isolation: Quench the reaction by adding water. If the product is a solid, it may precipitate and can be collected by filtration. Otherwise, extract the aqueous mixture with a suitable organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: After removing the solvent under reduced pressure, the crude product can be purified by column chromatography or recrystallization to yield pure 2,4-dichloro-5-(methylthio)phenol.

Data Presentation

The following table summarizes the key physical and chemical properties of the starting material, intermediate, and final product.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |

| 2,4-Dichlorophenol | C₆H₄Cl₂O | 163.00 | White crystalline solid | 45 |

| 2,4-Dichloro-5-mercaptophenol | C₆H₄Cl₂OS | 195.07 | - | - |

| 2,4-Dichloro-5-(methylthio)phenol | C₇H₆Cl₂OS | 209.10 | - | - |

Note: Physical properties for the intermediate and final product are predicted based on related structures and should be determined experimentally.

Conclusion

The synthesis of 2,4-dichloro-5-(methylthio)phenol can be effectively achieved through a strategic two-step process starting from 2,4-dichlorophenol. The key to this synthesis lies in the regioselective introduction of a thiol group at the C-5 position, followed by a standard S-methylation. This guide provides a robust framework for the laboratory preparation of this compound, enabling further research into its potential applications. The methodologies described are based on well-established chemical principles and offer a logical and practical route to this valuable molecule.

References

-

PubChem. 2,4-Dichloro-5-methylthiophenol. National Center for Biotechnology Information. [Link]

-

Google Patents. Process for the synthesis of 4-mercaptophenols and naphthalenols. [2]

-

Organic Syntheses. Methanesulfinyl Chloride. [Link]

-

MDPI. Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. [Link][3]

-

Google Patents. Method for preparing 2,4-dichlorophenol through directional catalyzing and chlorination of phenol. [4]

-

ResearchGate. Traditional methods for the synthesis of 2,4-dichlorophenol. [Link][6]

-

PubMed Central. Transition Metal Catalyzed Synthesis of Aryl Sulfides. [Link][7]

-

Google Patents. Synthesis method of substituted thiophenol. [8]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. mdpi.com [mdpi.com]

- 4. CN103435453A - Method for preparing 2,4-dichlorophenol through directional catalyzing and chlorination of phenol - Google Patents [patents.google.com]

- 5. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]

- 6. researchgate.net [researchgate.net]

- 7. Transition Metal Catalyzed Synthesis of Aryl Sulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN111187188A - Synthesis method of substituted thiophenol - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Chemical Properties of 2,4-Dichloro-5-(methylthio)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2,4-dichloro-5-(methylthio)phenol, a halogenated organosulfur compound of interest in various scientific disciplines. While specific experimental data for this particular molecule is not extensively documented in publicly available literature, this guide synthesizes information from closely related analogues and established principles of organic chemistry to present a robust profile. This document covers the compound's structural and physicochemical properties, outlines a plausible synthetic pathway, predicts its spectral characteristics, discusses its likely chemical reactivity, and touches upon its potential biological significance and safety considerations. This guide is intended to serve as a foundational resource for researchers and professionals engaged in work involving this and similar chemical entities.

Introduction

2,4-Dichloro-5-(methylthio)phenol, with the CAS Number 28225-88-9, is a substituted aromatic compound featuring a phenol moiety, two chlorine atoms, and a methylthio group.[1][2][3] The unique combination of these functional groups imparts a specific set of electronic and steric properties that are likely to influence its chemical behavior and biological activity. Halogenated phenols and thiophenols are known for their diverse applications, including as intermediates in the synthesis of pharmaceuticals and agrochemicals, and for their wide range of biological activities.[4] This guide aims to provide a detailed understanding of the chemical nature of 2,4-dichloro-5-(methylthio)phenol to facilitate its use in research and development.

Molecular Structure and Identification

The structure of 2,4-dichloro-5-(methylthio)phenol is characterized by a benzene ring substituted with a hydroxyl group at position 1, chlorine atoms at positions 2 and 4, and a methylthio group at position 5.

| Identifier | Value | Reference |

| IUPAC Name | 2,4-dichloro-5-(methylthio)phenol | [3] |

| CAS Number | 28225-88-9 | [1][2] |

| Molecular Formula | C₇H₆Cl₂OS | [5][6] |

| Molecular Weight | 193.09 g/mol | [3][5] |

| Canonical SMILES | CS C1=C(C=C(C(=C1)Cl)Cl)O | [6] |

| InChI Key | SHBIPXMJAAVLGL-UHFFFAOYSA-N | [6] |

Physicochemical Properties

While experimental data for 2,4-dichloro-5-(methylthio)phenol is limited, its physicochemical properties can be predicted based on its structure and data from analogous compounds.

| Property | Predicted/Estimated Value | Reference/Basis |

| Melting Point | Solid at room temperature. | [5] |

| Boiling Point | High boiling point, likely >200 °C. | General trend for substituted phenols. |

| Solubility | Likely soluble in organic solvents like ethers, esters, and chlorinated solvents. Sparingly soluble in water. | Polarity of the molecule and presence of a phenolic hydroxyl group.[7] |

| pKa | Expected to be more acidic than phenol (pKa ~9.9) due to the electron-withdrawing effects of the chlorine atoms. | [8] |

| LogP | Estimated to be around 3.7, indicating significant lipophilicity. | [3] |

Synthesis and Purification

Proposed Synthetic Workflow

Caption: A potential multi-step synthesis of 2,4-dichloro-5-(methylthio)phenol.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3-Methyl-4-mercaptophenol

A common method for introducing a thiol group onto a benzene ring is through the reduction of a sulfonyl chloride or via the Leuckart thiophenol reaction from an aniline precursor.[9]

Step 2: Chlorination of 3-Methyl-4-mercaptophenol

The chlorination of the thiophenol derivative would be the final step. The use of a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) in an inert solvent could achieve the desired dichlorination. The regioselectivity will be directed by the existing substituents.

-

Dissolve 3-methyl-4-mercaptophenol in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount (2 equivalents) of sulfuryl chloride dropwise to the cooled solution while stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification:

The crude product would likely require purification by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[10] Recrystallization from a suitable solvent system could be employed for further purification.

Spectroscopic Characterization (Predicted)

While experimental spectra for 2,4-dichloro-5-(methylthio)phenol are not available, its expected spectral features can be predicted based on the analysis of similar compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons of the methylthio group, and the hydroxyl proton.

-

Aromatic Protons: Two singlets are expected in the aromatic region (δ 7.0-7.5 ppm), corresponding to the two non-equivalent protons on the benzene ring.

-

Methyl Protons: A singlet corresponding to the three protons of the methylthio group is expected around δ 2.4-2.6 ppm.

-

Hydroxyl Proton: A broad singlet for the phenolic hydroxyl group, the chemical shift of which will be concentration-dependent and can be exchanged with D₂O.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton.

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon attached to the hydroxyl group (C1) will be the most downfield, while the carbons attached to the chlorine atoms (C2 and C4) will also be significantly deshielded.[11][12]

-

Methyl Carbon: A signal for the methyl carbon of the methylthio group is expected in the aliphatic region (δ 15-25 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

C-H Stretch (Aromatic): Weak to medium bands above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Bands in the region of 2850-3000 cm⁻¹.

-

C=C Stretch (Aromatic): Absorption bands in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong band in the 1200-1300 cm⁻¹ region.

-

C-Cl Stretch: Strong absorptions in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z corresponding to the molecular weight of the compound (193.09 g/mol ). The isotopic pattern of this peak will be characteristic of a molecule containing two chlorine atoms.

-

Fragmentation: Common fragmentation pathways for phenols and thiophenols include the loss of the methyl group from the methylthio moiety and cleavage of the C-S bond.[13]

Chemical Reactivity and Stability

The chemical reactivity of 2,4-dichloro-5-(methylthio)phenol is governed by its functional groups.

-

Phenolic Hydroxyl Group: The hydroxyl group can undergo typical reactions of phenols, such as ether and ester formation. Its acidity will be enhanced by the electron-withdrawing chlorine atoms.

-

Thioether Group: The methylthio group is susceptible to oxidation to the corresponding sulfoxide and sulfone using oxidizing agents like hydrogen peroxide or peroxy acids.

-

Aromatic Ring: The electron-rich aromatic ring can potentially undergo further electrophilic substitution, although the existing substituents will influence the position and feasibility of such reactions.

-

Stability: The compound is expected to be stable under normal laboratory conditions. However, like many phenols, it may be sensitive to light and air over prolonged periods, potentially leading to oxidation and discoloration. Thiophenols are known to be oxidized to disulfides, especially in the presence of a base.[7]

Potential Biological Activity and Applications

While the specific biological activity of 2,4-dichloro-5-(methylthio)phenol is not well-documented, inferences can be drawn from related compounds.

-

Antimicrobial and Antifungal Activity: Many halogenated phenols and organosulfur compounds exhibit significant antimicrobial and antifungal properties.[4][14][15] The combination of chlorine and a sulfur-containing group may lead to potent biological activity.

-

Enzyme Inhibition: The structural motifs present in this molecule are found in various enzyme inhibitors.

-

Intermediate in Synthesis: This compound could serve as a valuable building block for the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.

Safety and Handling

Based on the GHS classifications for similar compounds, 2,4-dichloro-5-(methylthio)phenol should be handled with care.

-

Hazards: It is predicted to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[3] It may also cause respiratory irritation.[3]

-

Precautions: Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

2,4-Dichloro-5-(methylthio)phenol is a multifaceted molecule with a range of chemical properties that make it a compound of interest for further investigation. Although detailed experimental data is sparse, this technical guide provides a comprehensive, albeit predictive, overview of its characteristics. The proposed synthetic route, predicted spectral data, and discussion of its reactivity and potential applications offer a solid foundation for researchers and professionals to begin their work with this compound. Further experimental validation of the properties outlined in this guide is encouraged to fully elucidate the chemical nature of 2,4-dichloro-5-(methylthio)phenol.

References

-

BuyersGuideChem. (n.d.). 2,4-Dichloro-5-methylthiophenol | C7H6 Cl2 S. Retrieved January 22, 2026, from [Link]

- Neilson, A. H., Allard, A. S., & Hynning, P. Å. (1993). Methylation of Halogenated Phenols and Thiophenols by Cell Extracts of Gram-Positive and Gram-Negative Bacteria. Applied and Environmental Microbiology, 59(8), 2510–2519.

- Dar, T., Altarawneh, M., & Dlugogorski, B. Z. (2013). Thermochemical Parameters and pKa Values for Chlorinated Congeners of Thiophenol.

-

PubChem. (n.d.). This compound. Retrieved January 22, 2026, from [Link]

- Google Patents. (n.d.). US3331205A - Preparation of chlorothiophenols.

-

GSRS. (n.d.). This compound. Retrieved January 22, 2026, from [Link]

-

PubChem. (n.d.). 3-Chlorothiophenol. Retrieved January 22, 2026, from [Link]

-

Figshare. (2020). Thermal studies of chlorinated thiophenols. Retrieved January 22, 2026, from [Link]

-

Organic Syntheses. (n.d.). The solvent is evaporated under reduced pressure (30 °C, 40 mmHg) and the crude product is transferred to a 25-mL Erlenmeyer flask and purified by dissolving in 5 mL of hot EtOH. Retrieved January 22, 2026, from [Link]

-

Organic Syntheses. (n.d.). thiophenol. Retrieved January 22, 2026, from [Link]

- Google Patents. (n.d.). US5187311A - Methylthiophenol derivatives and p-methylthiophenyl chloroformates and processes for producing these derivatives.

-

ChemicalLand21. (n.d.). THIOPHENOL. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (2015). Biological activities of natural halogen compounds. Retrieved January 22, 2026, from [Link]

-

Royal Society of Chemistry. (2016). Visible Light Photocatalytic Synthesis of Benzothiophenes - Supporting Information. Retrieved January 22, 2026, from [Link]

- Google Patents. (n.d.). CN111187188A - Synthesis method of substituted thiophenol.

-

National Center for Biotechnology Information. (2023). Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (2020). Chemistry, Biosynthesis, and Biological Activity of Halogenated Compounds Produced by Marine Microorganisms. Retrieved January 22, 2026, from [Link]

-

National Center for Biotechnology Information. (2015). Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (2015). (PDF) Biological Activity of Recently Discovered Halogenated Marine Natural Products. Retrieved January 22, 2026, from [Link]

-

National Center for Biotechnology Information. (2015). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Retrieved January 22, 2026, from [Link]

-

PrepChem. (n.d.). Synthesis of 2,4-Dichloro-5-Methylthio-6-Thiocyanopyrimidine (Compound No. 1). Retrieved January 22, 2026, from [Link]

-

PubChem. (n.d.). 2,5-dichloro-4-(methylthio)-Phenol. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (2012). 2-(4-chloro-3-thiophenol)-1,1-dichloroethene (3-SH-DDE) via Newman-Kwart rearrangement - A precursor for synthesis of radiolabeled and unlabeled alkylsulfonyl-DDEs. Retrieved January 22, 2026, from [Link]

- Google Patents. (n.d.). US5279719A - Method for chlorination of methylated aromatic compounds.

-

Google Patents. (n.d.). United States Patent (19). Retrieved January 22, 2026, from [Link]

-

NIST. (n.d.). Phenol, 2,4-dichloro-. Retrieved January 22, 2026, from [Link]

-

Google Patents. (n.d.). ( 12 ) United States Patent. Retrieved January 22, 2026, from [Link]

-

Google Patents. (n.d.). United States Patent (19). Retrieved January 22, 2026, from [Link]

-

NIST. (n.d.). Phenol, 4-(methylthio)-. Retrieved January 22, 2026, from [Link]

-

Royal Society of Chemistry. (2024). Supporting information Reduction of sulfoxides catalyzed by the commercially available manganese complex MnBr(CO)5. Retrieved January 22, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation. Retrieved January 22, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved January 22, 2026, from [Link]

- Google Patents. (n.d.). CN106432015A - Supercritical thioanisole synthesis method by using chloromethane.

-

Justia Patents. (2016). Process for the iodination of aromatic compounds. Retrieved January 22, 2026, from [Link]

-

Purdue University. (n.d.). Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Retrieved January 22, 2026, from [Link]

-

Heterocycles. (n.d.). SYNTHESIS OF 2,4-DIARYLTHIO-5N-ALKYL-N-PHENYLAMINOOXAZOLES. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (2014). Contrasting the excited state reaction pathways of phenol and para-methylthiophenol in the gas and liquid phases. Retrieved January 22, 2026, from [Link]

Sources

- 1. This compound | C7H6 Cl2 S - BuyersGuideChem [buyersguidechem.com]

- 2. This compound | 28225-88-9 [amp.chemicalbook.com]

- 3. This compound | C7H6Cl2S | CID 119901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methylation of halogenated phenols and thiophenols by cell extracts of gram-positive and gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. manavchem.com [manavchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Purdue Chemistry: Wenthold Group: Mass Spectrometric Detection of Phenols using the Gibbs Reaction [chem.purdue.edu]

- 14. researchgate.net [researchgate.net]

- 15. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

"2,4-Dichloro-5-methylthiophenol molecular weight"

An In-Depth Technical Guide to 2,4-Dichloro-5-methylthiophenol

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 28225-88-9), a halogenated aromatic thiol of significant interest to researchers in synthetic chemistry and drug discovery. This document delves into the core physicochemical properties, established synthesis protocols, modern analytical methodologies, and key applications of this compound. With a focus on scientific integrity and practical utility, this guide is designed to serve as a foundational resource for scientists and development professionals, explaining not just the "what" but the "why" behind experimental choices and analytical approaches.

Core Physicochemical Properties and Structure

Understanding the fundamental properties of a chemical entity is the bedrock of its application in any research or development context. This compound is a substituted benzenethiol whose reactivity and physical behavior are dictated by its unique arrangement of functional groups: a reactive thiol (-SH), two electron-withdrawing chlorine atoms, and an electron-donating methyl group.

The molecular structure directly influences its potential as a synthetic intermediate. The thiol group is a versatile nucleophile, while the aromatic ring can be subject to further electrophilic or nucleophilic substitution, albeit influenced by the existing substituents.

dot graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; S [label="SH", fontcolor="#34A853"]; Cl1 [label="Cl", fontcolor="#EA4335"]; Cl2 [label="Cl", fontcolor="#EA4335"]; CH3 [label="CH₃", fontcolor="#4285F4"];

// Position nodes C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C1 -- S [len=1.2]; C2 -- Cl1 [len=1.2]; C4 -- Cl2 [len=1.2]; C5 -- CH3 [len=1.2];

// Invisible nodes for labels pos1 [pos="1.5,0.5!", label="S"]; pos2 [pos="1.2,-1.2!", label="Cl"]; pos4 [pos="-1.2,1.2!", label="Cl"]; pos5 [pos="-1.5,-0.5!", label=""];

}

Caption: 2D Structure of this compound.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 193.09 g/mol | [1][2] |

| Molecular Formula | C₇H₆Cl₂S | [1][2][3] |

| CAS Number | 28225-88-9 | [1][2][3] |

| IUPAC Name | 2,4-dichloro-5-methylbenzenethiol | [1] |

| Canonical SMILES | CC1=CC(=C(C=C1Cl)Cl)S | [1] |

| InChIKey | SHBIPXMJAAVLGL-UHFFFAOYSA-N | [1] |

| Physical State | Solid (presumed based on similar compounds) | |

| XLogP3 | 3.7 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 |[1] |

Synthesis Pathway: Reductive Cleavage of a Disulfide Intermediate

Thiophenols are vital intermediates in the synthesis of pharmaceuticals and agrochemicals.[4] While multiple synthetic routes to thiophenols exist, a common and reliable industrial method involves the reduction of corresponding sulfonyl chlorides or the reductive cleavage of a disulfide intermediate. The latter approach often provides high yields and purity.[4]

The causality behind this two-step approach is rooted in efficiency and safety. Direct reduction of sulfonyl chlorides can require harsh conditions and produce significant waste.[4] Forming a stable disulfide intermediate allows for easier purification before the final, often cleaner, reduction step to the desired thiol.

// invisible nodes for routing mid1 [shape=point, width=0.01, height=0.01]; mid2 [shape=point, width=0.01, height=0.01];

// Edges start -> mid1 [arrowhead=none, label=" Step 1: Reduction &\n Dimerization", fontcolor="#5F6368"]; mid1 -> intermediate; intermediate -> mid2 [arrowhead=none, label=" Step 2: Reductive Cleavage\n (e.g., NaBH₄)", fontcolor="#5F6368"]; mid2 -> product; }

Caption: Generalized two-step synthesis workflow for thiophenols.

Protocol 2.1: Synthesis via Disulfide Intermediate

This protocol is adapted from established methodologies for the synthesis of substituted thiophenols.[4]

Step 1: Synthesis of 1,2-bis(2,4-dichloro-5-methylphenyl) disulfide

-

Reaction Setup: In a multi-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, charge 2,4-dichloro-5-methylbenzenesulfonyl chloride and a suitable solvent (e.g., toluene).

-

Reduction: Under an inert nitrogen atmosphere, slowly add a reducing agent (e.g., a solution of sodium sulfide or a phosphine-based reagent). The choice of reductant is critical; milder agents are often preferred to avoid over-reduction.

-

Reaction Monitoring: Maintain the reaction at a controlled temperature (e.g., 60-80 °C). Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture. Perform an aqueous work-up to remove inorganic salts. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude disulfide intermediate.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve high purity.

Step 2: Reductive Cleavage to this compound

-

Reaction Setup: Dissolve the purified disulfide from Step 1 in a solvent mixture, such as ethanol and water.

-

Reduction: Heat the solution to reflux under a nitrogen atmosphere. Slowly add a solution of a strong but selective reducing agent like sodium borohydride (NaBH₄) in an aqueous sodium hydroxide solution. The alkaline condition is crucial to deprotonate the resulting thiol, preventing its re-oxidation to the disulfide.[4]

-

Reaction Monitoring: Continue the reaction for 1-2 hours post-addition, monitoring by TLC for the complete consumption of the disulfide.

-

Work-up and Isolation: After cooling, remove the organic solvent (ethanol) via distillation. Acidify the remaining aqueous solution with a strong acid (e.g., concentrated HCl) to a pH of ~1. This step protonates the thiolate anion, precipitating the water-insoluble thiophenol product.[4]

-

Purification: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the final product, this compound. Assess purity via GC-MS or NMR.

Analytical Methodologies

Accurate quantification and identification of this compound are essential for quality control, reaction monitoring, and metabolic studies. Given its volatility and thermal stability, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable analytical technique. For less volatile derivatives or in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and specificity.[5][6]

The choice of method is dictated by the matrix and the required level of sensitivity. GC-MS is often sufficient for purity assessment of neat material, while LC-MS/MS excels in trace-level detection in complex samples like plasma or environmental water.[5]

Caption: Standard workflow for GC-MS analysis.

Protocol 3.1: Quantitative Analysis by GC-MS

This protocol provides a self-validating system for the determination of this compound in a solvent matrix.

-

Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in a high-purity solvent (e.g., toluene or dichloromethane). Perform serial dilutions to create a set of calibration standards ranging from 0.1 µg/mL to 100 µg/mL.

-

Sample Preparation: Accurately weigh the sample to be analyzed and dissolve it in the chosen solvent to a concentration within the calibration range. For complex matrices, a liquid-liquid or solid-phase extraction (SPE) may be necessary to remove interferences.[5]

-

GC-MS Instrumentation:

-

GC System: Agilent 6890 or equivalent.

-

Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is ideal for separating aromatic compounds.[5]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Program: Start at 80 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes. This thermal gradient ensures the elution of the analyte with good peak shape.

-

Injector: Splitless mode at 250 °C.

-

-

Mass Spectrometer Conditions:

-

MS System: Agilent 5973N or equivalent.[5]

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Scan mode (m/z 50-300) for initial identification and Selected Ion Monitoring (SIM) mode for quantification, monitoring the molecular ion and key fragment ions for enhanced sensitivity and specificity.

-

-

Data Analysis:

-

Quantification: Generate a calibration curve by plotting the peak area of the target analyte against the concentration of the standards. Apply a linear regression to the curve.

-

Validation: The method is validated by the linearity of the calibration curve (R² > 0.99), and the analysis of quality control (QC) samples at low, medium, and high concentrations, which should be within ±15% of their nominal value.

-

Applications in Research and Drug Development

The true value of a molecule like this compound lies in its utility as a chemical building block. Halogenated organic compounds are foundational in medicinal chemistry, with chlorine-containing molecules playing a significant role in drugs used to treat a wide range of diseases.[7] The presence of chlorine atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

Thiophenol and its derivatives serve as key intermediates for synthesizing more complex molecules.[8] The sulfur atom, in particular, can be used as a handle for further functionalization or can be oxidized to sulfoxides and sulfones, which are themselves important pharmacophores.

Potential Research Applications:

-

Scaffold for Novel Heterocycles: The thiol group can be used as a nucleophile to construct sulfur-containing heterocyclic rings, a common motif in many biologically active compounds.

-

Intermediate for Agrochemicals: Many pesticides and herbicides are based on substituted aromatic structures, making this compound a potential precursor in agrochemical synthesis.[4]

-

Fragment-Based Drug Discovery: As a well-defined small molecule, it can be used in fragment-based screening to identify new binding interactions with protein targets, serving as a starting point for lead optimization.[9]

Safety and Handling

As a substituted thiophenol, this compound must be handled with appropriate care, assuming it shares hazards with related compounds. The primary risks are associated with its reactivity and potential toxicity.

Table 2: GHS Hazard Identification

| Hazard Class | Statement | Source |

|---|---|---|

| Acute Toxicity, Oral | H302: Harmful if swallowed | [1] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | [1] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | [1] |

| STOT, Single Exposure | H335: May cause respiratory irritation |[1] |

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors or dust.[10]

-

Personal Protective Equipment:

-

Gloves: Wear chemically resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles and/or a face shield.

-

Lab Coat: A standard laboratory coat is required.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[11]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[12]

First Aid Measures:

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[1]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[11]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1]

Conclusion

This compound is a specialized chemical intermediate with significant potential for researchers in applied synthesis. Its value is defined by its molecular weight of 193.09 g/mol and its versatile structure, which features multiple reactive sites. The synthetic and analytical protocols outlined in this guide provide a robust framework for its reliable preparation and characterization. By understanding its properties, synthesis, analysis, and safe handling procedures, researchers can effectively leverage this compound as a foundational building block for the development of novel molecules in the pharmaceutical and chemical industries.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 119901, this compound. Retrieved from [Link].

-

BuyersGuideChem (n.d.). This compound. Retrieved from [Link].

-

The Good Scents Company (n.d.). para-thiocresol. Retrieved from [Link].

-

Global Substance Registration System (GSRS). This compound. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 91874678, 5-Chloro-2,4-dimethylbenzenethiol. Retrieved from [Link].

- Google Patents (2020). CN111187188A - Synthesis method of substituted thiophenol.

-

Dey, S., & Gierth, K. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link].

-

United States Environmental Protection Agency (EPA). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Retrieved from [Link].

-

Ministry of Health, Labour and Welfare, Japan (n.d.). Analytical Method for 2, 4, 5-T. Retrieved from [Link].

-

MDPI (2024). Special Issue “The Role of Natural Products in Drug Discovery”. Retrieved from [Link].

-

Choi, Y., et al. (2021). Development of an analytical method involving thiol methylation for the analysis of pentachlorothiophenol in food using gas chromatography-tandem mass spectrometry. ResearchGate. Retrieved from [Link].

-

Soontjens, C., et al. (2021). 2-(4-chloro-3-thiophenol)-1,1-dichloroethene (3-SH-DDE) via Newman-Kwart rearrangement - A precursor for synthesis of radiolabeled and unlabeled alkylsulfonyl-DDEs. ResearchGate. Retrieved from [Link].

-

Semantic Scholar (2023). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Retrieved from [Link].

-

Cole-Parmer (2009). Material Safety Data Sheet - Thiophenol, 97%. Retrieved from [Link].

-

MDPI (n.d.). Application of Natural and Pseudo Natural Products in Drug Discovery and Development. Retrieved from [Link].

-

Shimadzu (n.d.). Method Validation for Determining 513 Pesticide Residues in Cucumber Using LCMS-8060NX and 308 Residues by GCMS-TQ8040 NX. Retrieved from [Link].

Sources

- 1. This compound | C7H6Cl2S | CID 119901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. This compound | C7H6 Cl2 S - BuyersGuideChem [buyersguidechem.com]

- 4. CN111187188A - Synthesis method of substituted thiophenol - Google Patents [patents.google.com]

- 5. epa.gov [epa.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. mdpi.com [mdpi.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to 2,4-Dichloro-5-methylthiophenol: Structure, Properties, and Scientific Context

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,4-dichloro-5-methylthiophenol, a halogenated and sulfur-containing aromatic compound. Given its structural motifs, this molecule holds potential as a versatile building block in medicinal chemistry and materials science. This document delves into its chemical structure, physicochemical properties, plausible synthetic routes, analytical characterization, and potential areas of application, grounded in established chemical principles.

Molecular Structure and Chemical Identity

This compound, with the IUPAC name 2,4-dichloro-5-methylbenzenethiol , is a substituted aromatic thiol.[1] The core of the molecule is a benzene ring, which is functionalized with two chlorine atoms at positions 2 and 4, a methyl group at position 5, and a thiol (sulfhydryl, -SH) group at position 1.

The presence of both electron-withdrawing chlorine atoms and an electron-donating methyl group on the benzene ring, in addition to the nucleophilic thiol group, suggests a rich and varied reactivity profile for this compound. The molecule is achiral.[2]

Key Identifiers:

Structural Diagram:

Caption: Proposed synthesis of this compound.

Experimental Protocol: Reduction of 2,4-dichloro-5-methylbenzenesulfonyl chloride

This protocol is a generalized procedure based on standard methods for the reduction of arylsulfonyl chlorides.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2,4-dichloro-5-methylbenzenesulfonyl chloride (1.0 eq) in a suitable solvent such as glacial acetic acid.

-

Addition of Reducing Agent: To this suspension, add a reducing agent such as zinc dust (a suitable excess, e.g., 3-5 eq) portion-wise. The addition may be exothermic, and the reaction temperature should be controlled with an ice bath if necessary.

-

Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux and maintain for a period of 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Cool the reaction mixture to room temperature and filter to remove any unreacted zinc. Dilute the filtrate with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Purification: Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Analytical Characterization

The structural confirmation of this compound would rely on a combination of standard spectroscopic techniques.

Caption: Analytical workflow for structural confirmation.

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the thiol proton. The aromatic protons will appear as singlets or doublets depending on the coupling with each other. The methyl protons will be a singlet, and the thiol proton will also be a singlet, with its chemical shift being concentration-dependent.

-

¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the attached substituents.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for M, M+2, and M+4 will be observed. Predicted m/z values for various adducts are available. [3]* Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the S-H stretching of the thiol group (typically around 2550-2600 cm⁻¹), C-H stretching of the aromatic ring and the methyl group, and C=C stretching of the aromatic ring.

Applications and Biological Significance

While specific biological activities or applications for this compound are not extensively documented in publicly available literature, its structure suggests potential utility in several areas of chemical and pharmaceutical research.

Potential as a Synthetic Intermediate:

Thiophenols are valuable intermediates in organic synthesis. The thiol group can be readily alkylated, acylated, or oxidized to form a variety of other functional groups, making this compound a potentially useful building block for the synthesis of more complex molecules. The presence of the chloro and methyl substituents allows for further functionalization of the aromatic ring.

Relevance in Drug Discovery:

The thiol functional group is present in a number of drug compounds and is known to confer useful properties such as radical scavenging and metal chelation. [4]Halogenated aromatic compounds are also a common feature in many pharmaceuticals, as halogens can modulate the pharmacokinetic and pharmacodynamic properties of a molecule. Given these features, this compound could serve as a scaffold or intermediate in the development of new therapeutic agents. For instance, various substituted dichlorophenyl moieties are found in compounds investigated as cannabinoid-1 receptor inverse agonists and thyroid hormone receptor β agonists.

Safety and Handling

This compound is classified as harmful if swallowed, causing skin irritation, serious eye irritation, and may cause respiratory irritation. [1] Recommended Safety Precautions:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Wash hands thoroughly after handling.

In case of exposure, follow standard first-aid procedures and seek medical attention.

Conclusion

This compound is a substituted aromatic thiol with a combination of functional groups that make it a compound of interest for synthetic and medicinal chemistry. While detailed experimental data and specific applications are not widely reported, its structural features suggest its potential as a versatile intermediate. This guide provides a foundational understanding of its structure, properties, and potential, which can inform future research and development efforts involving this molecule.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Global Substance Registration System (GSRS). This compound. U.S. Food and Drug Administration. [Link]

-

PubChemLite. This compound. [Link]

-

Kelly, M. J., et al. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydrot[1][2][5]riazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. Journal of Medicinal Chemistry, 57(10), 3912-23. [Link]

-

Jan, J. J., et al. (2009). Discovery of 2-[5-(4-chloro-phenyl)-1-(2,4-dichloro-phenyl)-4-ethyl-1H-pyrazol-3-yl]-1,5,5-trimethyl-1,5-dihydro-imidazol-4-thione (BPR-890) via an active metabolite. A novel, potent and selective cannabinoid-1 receptor inverse agonist with high antiobesity efficacy in DIO mice. Journal of Medicinal Chemistry, 52(14), 4496-510. [Link]

-

Erian, A. W., et al. (2021). Medicinal Thiols: Current Status and New Perspectives. Pharmaceuticals, 14(1), 1. [Link]

Sources

Navigating the Safety Landscape of 2,4-Dichloro-5-methylthiophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety considerations for 2,4-Dichloro-5-methylthiophenol (CAS No. 28225-88-9). As a Senior Application Scientist, the aim is to deliver not just data, but a framework for risk assessment and management when handling this compound in a laboratory or drug development setting. We will delve into the known hazard profile, address inconsistencies in available safety data, and establish best practices for safe handling, storage, and emergency response.

Chemical and Physical Properties

A foundational understanding of a compound's physical and chemical properties is paramount to anticipating its behavior and implementing appropriate safety controls.

| Property | Value | Source |

| Molecular Formula | C₇H₆Cl₂S | PubChem |

| Molecular Weight | 193.09 g/mol | PubChem |

| CAS Number | 28225-88-9 | PubChem |

| Appearance | No data available | |

| Odor | No data available (Thiophenols often have a strong, unpleasant stench) | General Chemical Knowledge |

| Computed XLogP3 | 3.7 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

| Exact Mass | 191.9567268 Da | PubChem |

| Monoisotopic Mass | 191.9567268 Da | PubChem |

Hazard Identification and GHS Classification: Addressing Data Discrepancies

A critical aspect of working with this compound is the acknowledgment of conflicting information in publicly available safety data. A Safety Data Sheet from one supplier indicates "No data" for GHS classification and "No known hazard". However, data submitted to the European Chemicals Agency (ECHA) and available through PubChem presents a more detailed and cautionary hazard profile.

In the spirit of ensuring the highest level of safety, this guide adopts the principle of precautionary risk management and will be based on the more comprehensive GHS classification provided by ECHA/PubChem. It is imperative for researchers to be aware of these discrepancies and to base their laboratory-specific risk assessments on the more conservative data.

GHS Hazard Statements (as per ECHA data on PubChem):

-

H302: Harmful if swallowed (Acute toxicity, oral - Category 4)

-

H315: Causes skin irritation (Skin corrosion/irritation - Category 2)

-

H319: Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)

-

H335: May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)

**GHS Pict

A Technical Guide to 2,4-Dichloro-5-(methylthio)phenol: Synthesis, Properties, and Potential Applications in Research and Development

Abstract: This technical guide provides a comprehensive overview of 2,4-dichloro-5-(methylthio)phenol, a compound situated at the intersection of chlorinated aromatics and organosulfur chemistry. Given the limited publicly available data on its specific applications, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It elucidates the compound's chemical identity, explores potential synthetic pathways, and extrapolates its utility based on the well-documented roles of structurally related thiophenols and chlorinated phenols in medicinal chemistry and materials science. This guide offers a scientifically grounded perspective on the potential of 2,4-dichloro-5-(methylthio)phenol as a versatile building block for novel molecular entities.

Introduction and Chemical Identity

2,4-Dichloro-5-(methylthio)phenol, as a name, suggests a phenol scaffold. However, based on its chemical structure and IUPAC nomenclature conventions, the compound is more accurately identified as 2,4-dichloro-5-methylbenzenethiol [1]. This distinction is critical, as the functional group is a thiol (-SH) attached to the benzene ring, not a hydroxyl (-OH) group, which defines it as a thiophenol[2]. Thiophenols exhibit distinct chemical reactivity and biological properties compared to their phenol analogs[2].

The core structure features a benzene ring substituted with two chlorine atoms, a methyl group, and a thiol group. This combination of functionalities suggests potential for diverse chemical modifications and a range of physicochemical properties that can be exploited in various scientific domains.

Physicochemical Properties

A summary of the key physicochemical properties of 2,4-dichloro-5-methylbenzenethiol is presented in Table 1. These properties are essential for designing experimental conditions, predicting solubility, and understanding the compound's potential pharmacokinetic profile.

| Property | Value | Source |

| CAS Number | 28225-88-9 | [1] |

| Molecular Formula | C₇H₆Cl₂S | [1] |

| Molecular Weight | 193.09 g/mol | PubChem |

| IUPAC Name | 2,4-dichloro-5-methylbenzenethiol | [1] |

Synthesis of Substituted Thiophenols

The synthesis of substituted thiophenols, such as 2,4-dichloro-5-methylbenzenethiol, can be approached through various methods. A particularly relevant and powerful strategy for research and development is the conversion of the corresponding phenol. This is often advantageous due to the wider commercial availability of substituted phenols.

The Newman-Kwart Rearrangement: A Key Synthetic Protocol

The Newman-Kwart rearrangement is a robust and widely used method for the synthesis of thiophenols from phenols[3][4][5]. This thermal, intramolecular rearrangement converts an O-aryl thiocarbamate into an S-aryl thiocarbamate, which can then be hydrolyzed to yield the desired thiophenol[5][6][7].

The general workflow for this synthesis is depicted below:

Figure 1: General workflow for the synthesis of a thiophenol from a phenol via the Newman-Kwart rearrangement.

Experimental Protocol: Newman-Kwart Rearrangement

-

Step 1: Formation of the O-Aryl Thiocarbamate.

-

To a solution of the starting phenol (1 equivalent) in a suitable aprotic solvent (e.g., DMF, acetonitrile), add a base (e.g., sodium hydride or a non-nucleophilic amine like DBU, 1.1 equivalents) to deprotonate the phenol.

-

To the resulting phenoxide solution, add N,N-dialkylthiocarbamoyl chloride (1.1 equivalents) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Work up the reaction by quenching with water and extracting the product with an organic solvent. Purify the crude O-aryl thiocarbamate by chromatography or recrystallization.

-

-

Step 2: Thermal Rearrangement.

-

Heat the purified O-aryl thiocarbamate neat or in a high-boiling point solvent (e.g., diphenyl ether) to temperatures typically ranging from 200-300 °C[5]. The reaction progress should be monitored by TLC or LC-MS until the starting material is consumed.

-

The driving force for this rearrangement is the thermodynamically more stable C=O double bond formed at the expense of the C=S double bond[4].

-

-

Step 3: Hydrolysis to the Thiophenol.

-

Cool the reaction mixture and dissolve the resulting S-aryl thiocarbamate in a suitable solvent (e.g., methanol or ethanol).

-

Add a strong base, such as potassium hydroxide, and reflux the mixture to hydrolyze the thiocarbamate[5][7].

-

After cooling, acidify the reaction mixture to protonate the thiophenolate, and extract the final thiophenol product. Further purification can be achieved by distillation or chromatography.

-

Recent advances have demonstrated that the Newman-Kwart rearrangement can be facilitated under milder conditions using electrochemical or photoredox catalysis, potentially broadening its applicability and improving yields for sensitive substrates[8].

Potential Applications in Drug Discovery and Medicinal Chemistry

The Role of the Thiophenol Moiety

Organosulfur compounds, including thiophenols and their derivatives (such as thiophenes), are considered "privileged pharmacophores" in medicinal chemistry[9][10][11]. They are found in a wide array of FDA-approved drugs and clinical candidates[9][12]. The sulfur atom can significantly influence a molecule's properties by:

-

Acting as a Hydrogen Bond Acceptor: The sulfur atom can participate in non-covalent interactions with biological targets.

-

Modulating Lipophilicity: The introduction of a sulfur-containing group can fine-tune the lipophilicity of a drug candidate, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Providing a Reactive Handle: The thiol group is nucleophilic and can be readily alkylated, acylated, or oxidized, making it a versatile anchor point for further chemical modifications and the synthesis of compound libraries[2].

-

Exhibiting Diverse Biological Activities: Thiophene and thiophenol derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant effects[13][14].

The Influence of Chlorine Substitution

The presence of chlorine atoms on the aromatic ring is another key feature for potential biological activity. Halogenation, particularly chlorination, is a common strategy in drug design[12][15]. Chlorine atoms can:

-

Increase Metabolic Stability: By blocking sites of oxidative metabolism, chlorine atoms can increase the half-life of a drug.

-

Enhance Binding Affinity: Chlorine can participate in halogen bonding, a specific type of non-covalent interaction with protein targets, thereby increasing binding affinity and potency[15].

-

Modulate Electronic Properties: As an electron-withdrawing group, chlorine alters the electronic distribution of the aromatic ring, which can influence the pKa of the thiol group and the molecule's interaction with receptors[15].

-

Confer Specific Bioactivities: Chlorinated phenols are known for their use as antiseptics, disinfectants, and herbicides, indicating that this structural motif can impart potent biological effects[16][17][18][19].

The combination of these features in 2,4-dichloro-5-methylbenzenethiol makes it an attractive starting point for the development of new therapeutic agents.